molecular formula C19H17N3O4S B2759080 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797643-64-1

4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2759080
CAS No.: 1797643-64-1
M. Wt: 383.42
InChI Key: YRGBFPFIRAYGED-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core, a phenyl group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Synthesis of the Thiazole Moiety: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with the pyridinone core.

    Final Assembly: The final compound is assembled through esterification or amidation reactions to link the thiazole and azetidine moieties to the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole and azetidine moieties might play a crucial role in binding to the active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the thiazole and azetidine moieties.

    1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one: Lacks the methoxy group.

    4-methoxy-1-phenyl-5-azetidine-1-carbonyl)pyridin-2(1H)-one: Lacks the thiazole moiety.

Uniqueness

The presence of both the thiazole and azetidine moieties in 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one makes it unique compared to its analogs. These groups may confer additional biological activity or alter the compound’s chemical reactivity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

4-methoxy-1-phenyl-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-16-9-17(23)22(13-5-3-2-4-6-13)12-15(16)18(24)21-10-14(11-21)26-19-20-7-8-27-19/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGBFPFIRAYGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC(C2)OC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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